molecular formula C11H16ClNO3 B13739717 Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride CAS No. 2906-76-5

Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride

Cat. No.: B13739717
CAS No.: 2906-76-5
M. Wt: 245.70 g/mol
InChI Key: UCLFHWIIAXFYPZ-UHFFFAOYSA-N
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Description

Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features an ethylamine group attached to a benzodioxane ring, which is further substituted with a methyl group and a hydrochloride salt. The presence of the benzodioxane ring imparts specific chemical properties that make this compound interesting for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate alkylating agents. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction proceeds under controlled temperature and pressure conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxane oxides, while substitution reactions can produce various alkyl or aryl derivatives.

Scientific Research Applications

Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

2906-76-5

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yloxy)ethyl-methylazanium;chloride

InChI

InChI=1S/C11H15NO3.ClH/c1-12-4-5-13-9-2-3-10-11(8-9)15-7-6-14-10;/h2-3,8,12H,4-7H2,1H3;1H

InChI Key

UCLFHWIIAXFYPZ-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]CCOC1=CC2=C(C=C1)OCCO2.[Cl-]

Origin of Product

United States

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